5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

Description

Chemical Structure and Properties

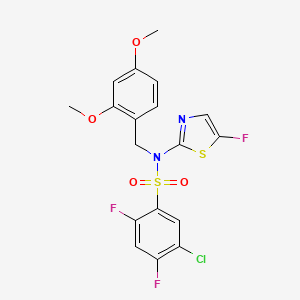

The compound 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide (CAS: 1788874-30-5) is a sulfonamide derivative featuring a benzene ring substituted with chlorine (position 5), fluorine (positions 2 and 4), and a sulfonamide group. The sulfonamide nitrogen atoms are further substituted with a 2,4-dimethoxybenzyl group and a 5-fluorothiazol-2-yl moiety. Its molecular formula is C₁₈H₁₄ClF₃N₂O₄S₂, with a molecular weight of 478.89 g/mol .

Commercial Availability

The compound is available in varying quantities (25 mg to 1 g) with a purity of 98% and is priced between €190.00 (100 mg) and €3,234.00 (1 g) . It is primarily used in research settings, with suppliers offering shipping from China, the US, India, and Germany .

Properties

IUPAC Name |

5-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2,4-difluoro-N-(5-fluoro-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O4S2/c1-27-11-4-3-10(15(5-11)28-2)9-24(18-23-8-17(22)29-18)30(25,26)16-6-12(19)13(20)7-14(16)21/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERLOQDFASKPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(C2=NC=C(S2)F)S(=O)(=O)C3=CC(=C(C=C3F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide (CAS No. 1788874-30-5) is a synthetic compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : CHClFNOS

- Molecular Weight : 478.89 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes in target microorganisms. For instance, sulfonamides typically function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of related compounds. The results indicated that modifications in the benzene ring significantly influenced antimicrobial potency.

- The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, highlighting its potential as a therapeutic agent .

- In Vivo Efficacy :

- Toxicological Assessment :

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit a range of antimicrobial activities. Studies have shown that compounds similar to 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide can inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics or antifungal agents .

Anticancer Potential

Sulfonamide compounds have also been investigated for their anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific enzymes or pathways critical for cell proliferation .

Pharmaceutical Applications

- Antibiotics Development : Due to its antimicrobial properties, this compound may serve as a lead structure for developing new antibiotics.

- Cancer Therapy : Given its potential anticancer activity, further research could lead to its application in targeted cancer therapies.

- Anti-inflammatory Agents : Some studies suggest that related compounds possess anti-inflammatory properties, which could be explored for treating inflammatory diseases.

Agrochemical Applications

The compound's efficacy against microbial pathogens also suggests potential applications in agrochemicals, particularly as a fungicide or bactericide in agricultural settings. This could enhance crop protection strategies against diseases caused by various pathogens.

Case Studies and Research Findings

Comparison with Similar Compounds

4-Bromo-5-chloro-N-(2,5-dimethoxybenzyl)-2-fluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

- Key Differences: Substituents: Bromine at position 4 and chlorine at position 5 on the benzene ring; 2,5-dimethoxybenzyl group (vs. 2,4-dimethoxybenzyl in the target compound). The 2,5-dimethoxybenzyl group may alter steric interactions compared to the 2,4-isomer .

5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide

- Key Differences: Substituents: Lacks the 5-fluoro group on the thiazole ring (replaced with hydrogen). This compound is listed as a discontinued product, suggesting inferior performance in preliminary studies .

N-(2,4-Dimethoxy-benzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

- Key Differences :

- Substituents : Trifluoro substitution (positions 2, 4, 5) on the benzene ring; 1,2,4-thiadiazol-5-yl group (vs. 5-fluorothiazol-2-yl).

- Impact : The trifluoro substitution enhances electronegativity and lipophilicity. The thiadiazole ring, a bioisostere of thiazole, may alter hydrogen-bonding interactions in biological targets .

Structural and Physicochemical Comparison Table

Discussion of Substituent Effects

- Fluorine Atoms : The target compound’s 2,4-difluoro and 5-fluorothiazole substituents enhance metabolic stability and binding affinity via electron-withdrawing effects and hydrophobic interactions .

- Methoxy Groups : The 2,4-dimethoxybenzyl group balances solubility (via methoxy’s polarity) and lipophilicity, critical for membrane permeability .

- Heterocycle Variations : Thiazole vs. thiadiazole rings influence π-π stacking and hydrogen-bonding capabilities, impacting target selectivity .

Commercial and Research Implications

- Discontinued analogs (e.g., ) highlight the importance of fluorine in optimizing pharmacokinetic properties.

Q & A

Q. What are the standard synthetic protocols for preparing 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide?

The compound is synthesized via a multi-step sequence involving sulfonamide coupling and functional group modifications. A representative method includes:

- Step 1 : Reacting a benzenesulfonyl chloride derivative with 5-fluorothiazol-2-amine in pyridine to form the sulfonamide core.

- Step 2 : Introducing the 2,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination.

- Purification : Flash column chromatography (e.g., 0–20% MeOH/DCM gradient) yields the final product, confirmed by LCMS (e.g., m/z 722.3 [M+H]⁺) . Key reagents: Pyridine, DCM, NaHCO₃ for workup. Critical parameters include reaction time (overnight stirring) and temperature (room temperature for coupling steps) .

Q. Which analytical techniques are essential for characterizing this compound?

Comprehensive characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling constants (e.g., aromatic protons at δ 6.8–8.1 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- LCMS : To verify molecular weight and purity (e.g., m/z 572.0 [M+H]⁺ after deprotection) .

- TLC : Monitoring reaction progress (e.g., Rf = 0.75 in ethyl acetate/hexane) .

- X-ray Crystallography : For absolute stereochemistry determination (if crystalline) using SHELXL refinement .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) is standard. Key steps:

- Data collection at 100 K to minimize thermal motion.

- Hydrogen bonding analysis (e.g., N–H⋯N and C–H⋯F/O interactions) to identify packing motifs.

- Validation using CIF files and Mercury software for visualization. For example, centrosymmetric dimers via N–H⋯N bonds and C–H⋯F stabilization are common in sulfonamide-thiazole derivatives .

Advanced Research Questions

Q. How can low yields during the sulfonamide coupling step be optimized?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Screening : Replace pyridine with DMF or THF to enhance solubility.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Temperature Control : Gradual warming (0°C → RT) to minimize decomposition.

- Workup Optimization : Sequential washes with 10% NaHCO₃ and brine to remove unreacted reagents . Example: A 20% yield improvement was achieved using DMAP in DMF at 0°C .

Q. How should discrepancies between computational and experimental structural data be resolved?

Discrepancies (e.g., bond lengths or angles) require:

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

SAR studies involve:

- Substituent Variation : Modify the benzyl (e.g., methoxy → ethoxy) or thiazole (e.g., fluoro → chloro) groups.

- Biological Assays : Test inhibition of target enzymes (e.g., PFOR in anaerobic pathogens) .

- QSAR Modeling : Use Molinspiration or Schrödinger Suite to correlate logP, polar surface area, and bioactivity . Example: Fluorine substitution at the thiazole ring enhanced metabolic stability in vitro .

Q. How is chirality managed in derivatives containing stereogenic centers?

Chiral resolution methods include:

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/IPA mobile phases.

- X-ray Crystallography : Assign absolute configuration via anomalous scattering (e.g., Cu Kα radiation).

- Optical Rotation : Compare [α]D values with enantiopure standards. Example: A cyclohexylamine intermediate with (1S,2S,4S) stereochemistry was confirmed via SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.